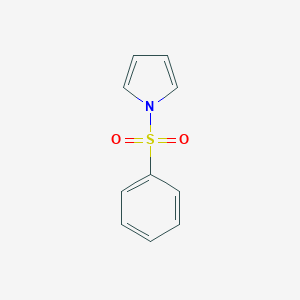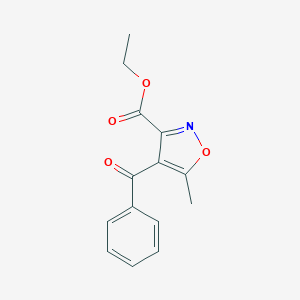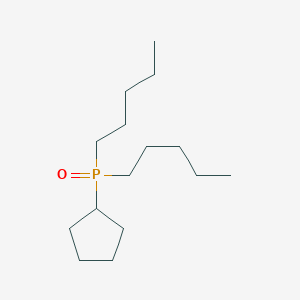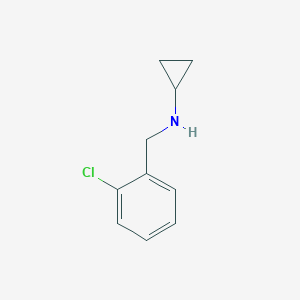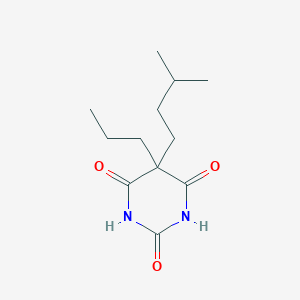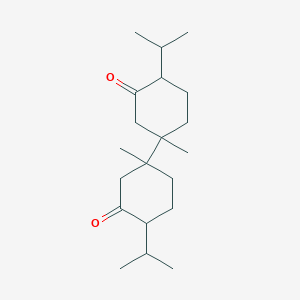
Antiasthmone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiasthmone is a natural compound that has been extensively studied for its potential therapeutic applications in the treatment of asthma. It is a member of the flavonoid family of compounds that are commonly found in plants. Antiasthmone has been found to possess anti-inflammatory, antioxidant, and bronchodilatory properties, which make it a promising candidate for the development of new asthma treatments.
作用機序
The mechanism of action of antiasthmone in the treatment of asthma is not fully understood. However, it is believed that antiasthmone exerts its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. Antiasthmone has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme that is involved in the regulation of airway inflammation.
生化学的および生理学的効果
Antiasthmone has been found to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of asthma. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Antiasthmone has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma.
実験室実験の利点と制限
One of the main advantages of using antiasthmone in lab experiments is that it is a natural compound that can be easily extracted from plant sources. This makes it a cost-effective and environmentally friendly alternative to synthetic compounds. However, one of the limitations of using antiasthmone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on antiasthmone. One area of research is the development of new formulations of antiasthmone that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of research is the investigation of the potential synergistic effects of antiasthmone with other natural compounds, such as quercetin or resveratrol. Finally, further research is needed to fully understand the mechanism of action of antiasthmone in the treatment of asthma, which could lead to the development of more effective treatments for this condition.
合成法
Antiasthmone can be extracted from various plant sources, including the leaves of Euphorbia hirta and the roots of Sophora flavescens. The synthesis of antiasthmone can also be achieved through chemical methods, such as the condensation of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
科学的研究の応用
Antiasthmone has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of asthma. In vitro studies have shown that antiasthmone can inhibit the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, which are involved in the development of asthma. In vivo studies have also demonstrated that antiasthmone can reduce airway inflammation and improve lung function in animal models of asthma.
特性
CAS番号 |
15840-87-6 |
|---|---|
製品名 |
Antiasthmone |
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3 |
InChIキー |
VATPGPZPTPBTMR-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
正規SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
同義語 |
1,1'-bis(isomenthone) 1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer Antiasthmone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



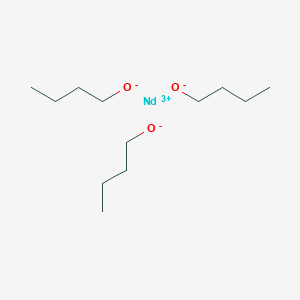
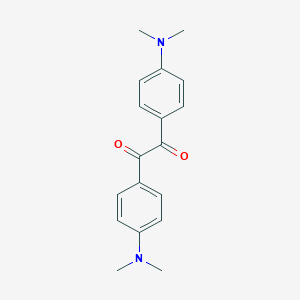

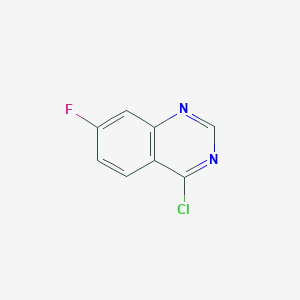
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
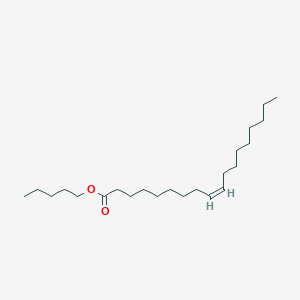
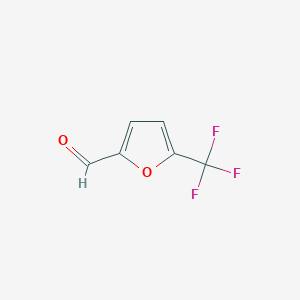
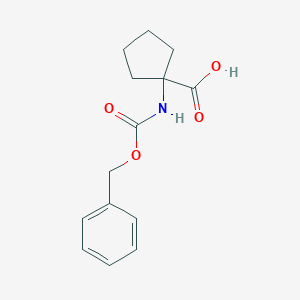
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
